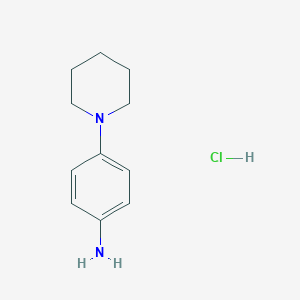

4-Piperidinoaniline hydrochloride

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 48825. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Properties

IUPAC Name |

4-piperidin-1-ylaniline;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N2.ClH/c12-10-4-6-11(7-5-10)13-8-2-1-3-9-13;/h4-7H,1-3,8-9,12H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HYLYCYONEOJCCG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)C2=CC=C(C=C2)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.72 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6641-28-7 | |

| Record name | NSC48825 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=48825 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-(piperidin-1-yl)aniline dihydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

The Growing Importance of N Arylpiperidine Derivatives

N-Arylpiperidine scaffolds are crucial components in a wide array of pharmaceuticals, agricultural chemicals, and other organic materials. tandfonline.com These structures are integral to numerous drugs, exhibiting a broad spectrum of biological activities, including anticancer, analgesic, and anti-inflammatory properties. tandfonline.com The piperidine (B6355638) ring, a six-membered heterocycle containing a nitrogen atom, is a fundamental building block in drug design and is found in many FDA-approved medications. tandfonline.commdpi.com

The synthesis of these complex molecules often involves transition metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig and Ullmann couplings, to form the critical C-N bond between the piperidine and aryl groups. tandfonline.com Researchers are continuously developing new and efficient synthetic strategies to create diverse libraries of these compounds for structure-activity relationship studies, which are essential for drug discovery. chemistryviews.orgacs.org Recent innovations include one-pot procedures and the use of novel catalysts to improve yields and simplify the synthesis of these valuable molecules. chemistryviews.orgchemrxiv.org

4 Piperidinoaniline Hydrochloride: a Compound of Interest

Evolution of Research:

Research into 4-Piperidinoaniline (B1348339) hydrochloride and its derivatives has been driven by their potential applications in medicinal chemistry and materials science. This compound, also known as 4-(1-Piperidinyl)aniline hydrochloride, serves as a key building block for more complex molecules. chembk.comsigmaaldrich.com Its structure, featuring a piperidine (B6355638) ring attached to an aniline (B41778) group, makes it a versatile precursor for a variety of chemical transformations.

Chemical and Physical Properties:

4-Piperidinoaniline is a crystalline solid that is soluble in many organic solvents. chembk.com The hydrochloride salt form generally enhances its solubility in aqueous solutions. The free base form has the chemical formula C11H16N2. chembk.com

Table 1: Chemical and Physical Properties of 4-Piperidinoaniline

| Property | Value |

| Molecular Formula | C11H16N2 |

| Molecular Weight | 176.26 g/mol |

| Melting Point | 26-29 °C (lit.) |

| Refractive Index | n20/D 1.5937 (lit.) |

| Storage Temperature | 2-8°C |

This data pertains to the free base form, N-(4-Aminophenyl)piperidine. sigmaaldrich.com

Significance in Synthetic and Applied Chemistry

Strategies for the Construction of the 4-Piperidinoaniline Scaffold

The formation of the 4-anilinopiperidine structure is a critical step in the synthesis of the target compound. Reductive amination is a key strategy employed for this purpose.

Reductive Amination Approaches for 4-Anilinopiperidine Formation

Reductive amination involves the reaction of a ketone with an amine to form an intermediate imine, which is then reduced to the corresponding amine.

One common method involves the reaction of 4-piperidone (B1582916) hydrochloride monohydrate with aniline (B41778) in a reducing environment. google.com For instance, the use of zinc and 90% acetic acid provides the necessary conditions for the reductive amination to proceed, yielding 4-anilinopiperidine (4-AP). google.com This intermediate is crucial for further transformations.

Another approach utilizes sodium triacetoxyborohydride (B8407120) as the reducing agent. researchgate.net In a one-pot synthesis, 4-piperidone monohydrochloride can be reductively alkylated with phenylacetaldehyde (B1677652) in the presence of sodium triacetoxyborohydride to form 1-(2-phenethyl)-4-piperidone. researchgate.net Subsequently, the addition of aniline and more sodium triacetoxyborohydride facilitates the reductive amination of the keto group to yield 4-anilino-N-phenethylpiperidine. researchgate.net

Reductive Amination Conditions for 4-Anilinopiperidine Synthesis

| Starting Material | Reagents | Product | Reference |

|---|---|---|---|

| 4-Piperidone hydrochloride monohydrate | Aniline, Zinc, 90% Acetic Acid | 4-Anilinopiperidine (4-AP) | google.com |

| 4-Piperidone monohydrochloride | Phenylacetaldehyde, Sodium triacetoxyborohydride, Aniline | 4-Anilino-N-phenethylpiperidine | researchgate.net |

Catalytic hydrogenation is another effective method for the synthesis of piperidine (B6355638) derivatives. dtic.milnih.gov In the context of forming the 4-anilinopiperidine scaffold, catalytic reduction can be applied to an intermediate Schiff's base. ajrconline.org For example, the condensation of 1-benzoyl-4-piperidone with aniline in the presence of an acid forms a Schiff's base, which can then be catalytically reduced to produce 1-benzoyl-4-anilinopiperidine. ajrconline.org A patent describes a method for preparing N-phenethyl-4-anilinopiperidine by hydrogenating N-phenethyl-4-piperidone and aniline in ethanol (B145695) at 50-100 °C under the catalysis of Raney Ni. google.com This process is noted for having few byproducts and high yield. google.com

Aromatic Nitro Group Reduction to Amino Functionality

A common strategy in the synthesis of 4-piperidinoaniline involves the introduction of a nitro group onto the aromatic ring, followed by its reduction to an amine.

Reduction of 1-(4-Nitrophenyl)piperidine (B1293623) to 4-Piperidinoaniline

The direct precursor, 1-(4-nitrophenyl)piperidine, can be synthesized and subsequently reduced to form 4-piperidinoaniline. chemicalbook.com The synthesis of 1-(4-nitrophenyl)piperidine itself can be achieved through nucleophilic aromatic substitution, for instance, by reacting 1-fluoro-4-nitrobenzene (B44160) with piperidine.

Utilization of Metal-Mediated Reduction Systems (e.g., Iron Powder with Ammonium (B1175870) Chloride)

The reduction of the nitro group in 1-(4-nitrophenyl)piperidine to the corresponding aniline is a critical step. Metal-mediated reduction systems are frequently employed for this transformation due to their efficiency and selectivity. A widely used system involves iron powder in the presence of an acid or a salt like ammonium chloride. google.comcommonorganicchemistry.com This method is effective for the reduction of various nitroarenes. For example, a patent describes the use of an ammonium chloride/reduced iron powder system for a nitro-reduction reaction where the molar ratio of the nitro compound to reduced iron powder and ammonium chloride is 1.0:2.5~3.5:2.5~3.5. google.com This approach is favored for its cost-effectiveness and operational simplicity in producing the final 4-piperidinoaniline.

Reduction of 1-(4-Nitrophenyl)piperidine

| Starting Material | Reducing System | Product | Reference |

|---|---|---|---|

| 1-(4-Nitrophenyl)piperidine | Iron powder, Ammonium chloride | 4-Piperidinoaniline | google.com |

Advanced Functionalization of Piperidine Rings

Recent advancements in synthetic organic chemistry have enabled the precise and selective functionalization of saturated heterocycles like piperidine, which are traditionally considered unreactive. These methods provide powerful tools for creating complex molecular architectures.

The direct functionalization of carbon-hydrogen (C-H) and carbon-carbon (C-C) bonds in piperidine analogues represents a highly efficient strategy for molecular diversification. europa.eu Catalyst-controlled C-H functionalization allows for high site- and stereoselectivity, overcoming challenges of inherent reactivity. researchgate.net For instance, rhodium-catalyzed C-H insertions of donor/acceptor carbenes can be directed to specific positions on the piperidine ring by carefully selecting the N-protecting group and the catalyst. researchgate.net Functionalization at the C2 position is achieved with an N-Boc-piperidine using a Rh₂(R-TCPTAD)₄ catalyst, while C4-substitution is favored when using N-α-oxoarylacetyl-piperidines with a Rh₂(S-2-Cl-5-BrTPCP)₄ catalyst. researchgate.net

Palladium catalysis has also been employed for the regio- and stereoselective C(sp³)–H arylation of piperidine derivatives. acs.org Using an aminoquinoline auxiliary group at the C(3) position directs the arylation to the C(4) position with excellent cis-selectivity. acs.org This method avoids the more electronically favored C(2) position by leveraging steric hindrance. acs.org Furthermore, a fundamentally different approach involves sequential C–H and C–C bond functionalizations, which transforms simple saturated cyclic amines into more complex N-fused heterocycles through a series of controlled reaction steps. nsf.govnih.gov

A key strategy for initiating the functionalization of piperidines involves a Norrish-Yang Type II reaction. nsf.gov This photochemical process is used to generate α-hydroxy-β-lactams from precursor α-ketoamide derivatives. nsf.govnih.gov The reaction proceeds by derivatizing a saturated azacycle, such as piperidine, into an α-ketoamide. nsf.gov Upon irradiation with visible light (e.g., blue LEDs), an intramolecular hydrogen abstraction occurs, leading to the formation of a strained, N-fused bicyclic α-hydroxy-β-lactam. nsf.govchemicalbook.comresearchgate.net This C-H functionalization occurs under mild, room-temperature conditions and can even be performed in the solid state to improve yield and selectivity. nsf.govresearchgate.net The resulting α-hydroxy-β-lactam serves as a stable intermediate, primed for further skeletal rearrangement and functionalization. nsf.govresearchgate.net

| Precursor | Reaction Conditions | Product | Yield | Reference |

| Phenyl(piperidin-1-yl)glyoxylic acid | Blue LEDs, solid state | (±)-7-Hydroxy-7-phenyl-1-azabicyclo[4.2.0]octan-8-one | 70% | researchgate.net |

| N,N-dibenzyl-2-oxo-2-phenylacetamide | Visible light | Monocyclic β-lactam | - | nsf.gov |

Following the generation of the α-hydroxy-β-lactam, a rhodium complex is employed to selectively cleave a specific carbon-carbon bond. nsf.govnih.gov This step is crucial for accessing α-acyl intermediates. The regioselectivity of the C-C bond cleavage—choosing between the proximal C(sp³)–C(sp³) bond and the distal C(sp²)–C(sp³) bond relative to the azacyclic ring—is controlled by the choice of phosphine (B1218219) ligand on the rhodium catalyst. nsf.govescholarship.org

Research has shown that ligands such as Xantphos, in combination with a rhodium source like [Rh(OH)(COD)]₂, selectively promote the cleavage of the distal C(sp²)–C(sp³) bond. nsf.govresearchgate.net This process involves a β-carbon elimination, leading to the formation of an α-acyl piperidine intermediate. nsf.govnih.gov Computational studies have provided insight into this selectivity, indicating that it is strongly influenced by the electronic and steric properties of the groups bound to the rhodium center. nsf.govescholarship.org This selective bond scission effectively opens the bicyclic lactam ring, generating a versatile intermediate for subsequent transformations. nsf.gov

| Substrate | Catalyst System | Key Ligand | Predominant Cleavage | Reference |

| α-hydroxy-β-lactam | [Rh(OH)(COD)]₂ / K₂CO₃ | Xantphos | Distal C(sp²)-C(sp³) | nsf.govresearchgate.net |

| α-hydroxy-β-lactam | [Rh(OH)(COD)]₂ / K₂CO₃ | RuPhos | Proximal C(sp³)-C(sp³) | nsf.govescholarship.org |

| α-hydroxy-β-lactam | [Rh(OH)(COD)]₂ / K₂CO₃ | APhos | Distal C(sp²)-C(sp³) | escholarship.org |

The α-acyl intermediates generated from the Rh-mediated bond cleavage are pivotal for the synthesis of N-fused bicycles, such as indolizidines and quinolizidines. nsf.govacs.org These structures are common motifs in biologically active alkaloids. acs.org The synthetic sequence continues from the α-acyl intermediate with a series of Rh-catalyzed cascade reactions. nsf.gov This cascade typically involves decarbonylation, a 1,4-conjugate addition to an electrophile (like an activated alkene), and a final intramolecular aldol (B89426) cyclization. nsf.govnih.gov

This multi-step, one-pot process efficiently transforms simple, readily available saturated amines into valuable and complex N-fused heterocyclic products. nsf.govnih.gov The entire sequence, from the initial Norrish-Yang reaction to the final cyclization, represents a powerful C–H/C–C functionalization strategy for building molecular complexity. nsf.govnih.gov The practicality of this method is enhanced by the ability to perform the entire sequence in a one-pot fashion without isolating the intermediate β-lactam. nih.gov

Stereoselective and Enantioselective Synthesis Pathways

Controlling stereochemistry is paramount in modern drug discovery and synthesis. Methodologies that establish specific stereocenters, particularly enantioselective approaches, are of high value.

A highly effective method for the enantioselective synthesis of precursors to functionalized piperidines is the catalytic three-component coupling reaction. organic-chemistry.orgacs.org This reaction utilizes 4-piperidone hydrochloride hydrate, an aldehyde, and a terminal alkyne to generate tertiary propargylamines with high enantioselectivity. organic-chemistry.orgacs.org

The reaction, often referred to as an A³ (aldehyde-alkyne-amine) coupling, is catalyzed by a chiral catalyst system. acs.org The 4-piperidone acts as a convenient secondary amine surrogate. acs.org The resulting tertiary propargylamines are valuable synthetic intermediates. The piperidone protecting group can be selectively cleaved under mild conditions using ammonia (B1221849) in ethanol or a polymer-supported scavenger amine to furnish the corresponding primary propargylamines. organic-chemistry.orgacs.org This method provides a highly efficient and atom-economical route to chiral building blocks essential for the synthesis of more complex piperidine-containing targets. organic-chemistry.orgkcl.ac.uk

Building Blocks for Asymmetric Synthesis

The creation of chiral piperidine derivatives, which can be precursors to asymmetrically substituted this compound, relies on the use of specific chiral building blocks. These synthons introduce stereocenters, leading to the formation of enantiomerically enriched or pure products.

Key strategies and building blocks include:

α-Amino 1,3-Dithianes: Derived from sulfinimines, these compounds act as chiral α-amino carbonyl building blocks. nih.gov They are instrumental in the asymmetric synthesis of 2,3-disubstituted piperidines. nih.gov The methodology has been successfully applied to the synthesis of complex molecules like (+)-L-733,060. nih.gov

α,β-Unsaturated Diazoketones: These serve as valuable tools for the asymmetric total synthesis of piperidine alkaloids, such as (–)-cassine. acs.org The synthesis often starts from chiral precursors like N-Cbz-O-TBDPS-l-serinal. acs.org

trans-6-Aminocyclohept-3-enols: These are polyfunctionalized chiral building blocks designed for the synthesis of piperidine alkaloids. nih.gov They can be prepared in high yields from enzymatically derived cyclohept-3-ene-1,6-diol monoacetate. nih.gov

Oxygenated Piperidine Building Blocks: These are used in the synthesis of other complex heterocyclic systems like indolizidinones. scispace.com For example, starting from an oxygenated piperidine building block, new building blocks like (8R,8aS)- and (8R,8aR)-8-hydroxy-5-indolizidinones can be developed. scispace.com

2-Cyano-6-phenyloxazolopiperidine: This stable, chiral 1,4-dihydropyridine (B1200194) equivalent is a useful synthon for the asymmetric synthesis of various piperidines, including alkaloids. orgsyn.org

Phenylglycinol- or Aminoindanol-Derived δ-Lactams: These chiral auxiliaries allow for the stereoselective synthesis of enantiopure 3,3,5-trisubstituted piperidines. acs.org

Pyridine- and sp2-hybridized Boronic Acids: A rhodium-catalyzed asymmetric reductive Heck reaction involving these building blocks provides access to enantioenriched 3-substituted piperidines. snnu.edu.cn

Table 1: Chiral Building Blocks for Asymmetric Piperidine Synthesis

| Building Block | Description | Application Example |

| α-Amino 1,3-Dithianes | Chiral α-amino carbonyl synthons derived from sulfinimines. nih.gov | Asymmetric synthesis of 2,3-disubstituted piperidines like (+)-L-733,060. nih.gov |

| α,β-Unsaturated Diazoketones | Useful for intramolecular N–H insertion reactions. acs.org | Total synthesis of (–)-cassine. acs.org |

| trans-6-Aminocyclohept-3-enols | Polyfunctionalized chiral building blocks. nih.gov | Synthesis of 2-substituted-4-hydroxypiperidines. nih.gov |

| 2-Cyano-6-phenyloxazolopiperidine | A stable, chiral 1,4-dihydropyridine equivalent. orgsyn.org | Asymmetric synthesis of α-alkylated piperidines and various alkaloids. orgsyn.org |

| Phenylglycinol-Derived δ-Lactams | Chiral lactams used for stereoselective alkylation. acs.org | Enantioselective synthesis of 3,3-disubstituted piperidine derivatives. acs.org |

| Pyridine- and Boronic Acids | Used in Rh-catalyzed asymmetric reductive Heck reactions. snnu.edu.cn | Synthesis of enantioenriched 3-piperidines. snnu.edu.cn |

Mechanistic Investigations of Synthetic Transformations

Understanding the mechanisms of the reactions involved in the synthesis of this compound is crucial for optimizing reaction conditions and predicting outcomes.

Electron Movement and Bond Reorganization in Key Steps

The formation of the C-N bond in 4-piperidinoaniline and its precursors often occurs through reactions where electron movement and bond reorganization are central.

Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction is a powerful method for forming C-N bonds. wikipedia.orgnumberanalytics.com The catalytic cycle involves several key steps with distinct electron movements numberanalytics.comwuxiapptec.com:

Oxidative Addition: The aryl halide adds to the Pd(0) catalyst, forming an arylpalladium(II) complex. This is often the rate-determining step. numberanalytics.com The general reactivity order for the aryl halide is Ar-I > Ar-Br ~ Ar-OTf > Ar-Cl. wuxiapptec.com

Transmetalation/Ligand Exchange: The amine displaces the halide on the palladium center, forming an aminopalladium(II) complex. This step is facilitated by a base. numberanalytics.com

Reductive Elimination: The desired arylamine product is formed, and the Pd(0) catalyst is regenerated. numberanalytics.com

Nucleophilic Aromatic Substitution (SNA_r): In the absence of a metal catalyst, the reaction can proceed via an SNAr mechanism, particularly if the aromatic ring is activated by electron-withdrawing groups (like a nitro group). d-nb.infothieme-connect.com The mechanism involves d-nb.infothieme-connect.com:

Nucleophilic Addition: The piperidine (nucleophile) attacks the electron-deficient aromatic ring at the carbon bearing a leaving group (e.g., a halogen) to form a resonance-stabilized intermediate called a Meisenheimer complex. organic-chemistry.org

Departure of the Leaving Group: The leaving group departs, and the aromaticity of the ring is restored, yielding the final product. d-nb.info

Elucidation of Positional Selectivity in Bond Cleavage Events

The regioselectivity of bond cleavage is a critical aspect, especially when dealing with substituted piperidine rings or functionalized aromatic precursors.

C-H Functionalization of Piperidines: The direct functionalization of C-H bonds in the piperidine ring offers an alternative synthetic route. The site selectivity (which C-H bond is functionalized) can be controlled by the choice of catalyst and protecting groups on the nitrogen atom. nih.govnih.gov For instance, rhodium-catalyzed C-H insertions can be directed to the C2, C3, or C4 positions of the piperidine ring. nih.govd-nb.info

C2-Functionalization: This position is electronically activated but can be sterically hindered. researchgate.net

C3-Functionalization: This position is electronically deactivated due to the inductive effect of the nitrogen. researchgate.net An indirect approach involving cyclopropanation of a tetrahydropyridine (B1245486) followed by regioselective ring-opening can be employed. nih.govnih.gov

C4-Functionalization: This can be achieved by overriding the electronic preference for the C2 position through the use of sterically demanding catalysts and protecting groups. nih.govresearchgate.netresearchgate.net

Regioselective Ring Opening of Aziridines and Epoxides: Functionalized piperidines can be synthesized through the regioselective ring-opening of precursors like aziridines or epoxides. nih.govfrontiersin.org The outcome of the ring-opening (i.e., which C-N or C-O bond breaks) is influenced by the substituents on the ring and the reaction conditions. nih.govfrontiersin.orgyoutube.com For example, the ring-opening of a 2-substituted aziridine (B145994) can lead to either a piperidine or a pyrrolidine (B122466) derivative depending on which bond is cleaved. nih.govfrontiersin.org

Proton Transfer Reactions and Acid-Base Catalysis in Synthetic Routes

Proton transfer and acid-base catalysis are fundamental to many of the synthetic steps involved.

Role of Base in Buchwald-Hartwig Amination: A base is crucial for the deprotonation of the amine, which facilitates the transmetalation step in the catalytic cycle. numberanalytics.com

Acid Catalysis in Aniline Synthesis: The synthesis of aniline itself can be achieved through various methods involving acid or base catalysis. For instance, the N-methylation of aniline with methanol (B129727) occurs over acid catalysts at elevated temperatures. wikipedia.org The condensation of aniline with formaldehyde (B43269) in the production of MDI is also acid-catalyzed. nih.gov Brønsted acidic ionic liquids have been used as catalysts for the Friedel-Crafts reaction of anilines with aldehydes. rsc.org

Proton Transfer in Piperidine-Catalyzed Reactions: In reactions catalyzed by piperidine itself, proton transfer steps are integral to the mechanism. For example, in the synthesis of 1,5-benzodiazepin-2-ones, computational studies have shown the importance of proton transfer in the cyclization process. researchgate.net

Internal Proton Transfer in Piperidine-Appended Catalysts: Imidazolium ionic liquids with a piperidine moiety have been studied for their potential to act as internal bases for N-heterocyclic carbene generation through intramolecular proton transfer. unf.educonicet.gov.ar However, interactions with the counter-ion and solvent can disrupt this internal coordination. unf.educonicet.gov.ar

Nucleophilic Addition and Substitution Mechanisms (e.g., SN1, SN2) Relevant to Piperidine Chemistry

Nucleophilic substitution reactions are fundamental to the synthesis and functionalization of piperidine derivatives. acs.orgresearchgate.net

SN1 vs. SN2 Pathways: The mechanism of nucleophilic substitution (SN1 or SN2) depends on the substrate, nucleophile, leaving group, and solvent. organic-chemistry.org

An SN2 reaction is a one-step process where the nucleophile attacks at the same time as the leaving group departs. This is favored by unhindered substrates and strong nucleophiles. organic-chemistry.org

An SN1 reaction is a two-step process involving the formation of a carbocation intermediate. This is favored by substrates that can form stable carbocations and by polar protic solvents. organic-chemistry.org

Switching Between SN1 and SN2: It has been shown that the preference for an SN1 or SN2 pathway can be influenced and even switched by external factors like electric fields or charged functional groups. scispace.comacs.org For the reaction of t-butyl triflate with piperidine, the mechanism can be switched from SN1 to SN2. scispace.comacs.org

Nucleophilic Substitution on Pyridinium Ions: The reaction of substituted N-methylpyridinium ions with piperidine in methanol proceeds via a mechanism involving rate-determining deprotonation of the addition intermediate, which is a departure from the classic SNAr mechanism where nucleophilic addition is rate-controlling. nih.gov

Intramolecular Nucleophilic Substitution: The synthesis of piperidines can involve an intramolecular nucleophilic substitution/cyclization step. nih.gov

Table 2: Mechanistic Aspects of Piperidine Synthesis

| Mechanistic Feature | Description | Relevance to Synthesis |

| Electron Movement | Key in bond formation, such as in the oxidative addition and reductive elimination steps of the Buchwald-Hartwig amination. numberanalytics.com | Determines the efficiency and feasibility of C-N bond formation. |

| Positional Selectivity | Control over which atom in a molecule reacts, for example, in the C-H functionalization of the piperidine ring. nih.gov | Allows for the synthesis of specific isomers and analogues. |

| Proton Transfer | Facilitates key steps in catalytic cycles, such as the activation of amines by a base in cross-coupling reactions. numberanalytics.com | Often a critical step that influences reaction rates and pathways. |

| Nucleophilic Substitution | Fundamental reaction for attaching the piperidine ring to the aniline precursor or for further functionalization. acs.orgresearchgate.net | The choice between SN1 and SN2 pathways affects stereochemistry and reaction conditions. organic-chemistry.org |

Utility in the Preparation of Intermediates for Advanced Materials and Chemical Entities

Beyond macrocycle synthesis, this compound serves as a valuable precursor for the creation of other important chemical intermediates with potential applications in materials science and nanotechnology.

"Molecular rods" are rigid, linear macromolecules that are of great interest for applications in nanotechnology as spacers, wires, and components of molecular machines. Oligopiperidines, which are chains of piperidine rings, have been investigated as candidates for such molecular rods due to their rigid and well-defined structures. The synthesis of oligopiperidines can be approached through iterative coupling reactions of functionalized piperidine monomers. A 4-aminopiperidine (B84694) derivative can serve as a key building block in such a synthesis. nih.gov The amino group provides a point for chain extension, while the piperidine ring contributes to the rigid backbone of the oligomer. By analogy, 4-piperidinoaniline, with its pre-formed piperidine-aniline linkage, could be envisioned as a starting point or a repeating unit in the construction of novel oligomeric structures with tailored electronic and structural properties conferred by the aromatic aniline spacers.

| Monomer Type | Resulting Structure | Potential Application |

| Functionalized Piperidine | Oligopiperidine | Molecular Rods, Spacers |

| 4-Aminopiperidine Derivative | Functionalized Oligopiperidine | Nanowires, Molecular Machines |

Propargylamines are versatile intermediates in organic synthesis, finding use in the preparation of a wide range of nitrogen-containing compounds, including many biologically active molecules. The copper-catalyzed three-component reaction between an aldehyde, a terminal alkyne, and an amine, often referred to as the A3 coupling reaction, is a highly efficient method for synthesizing propargylamines. nih.govnih.gov Secondary amines, such as the piperidine moiety in 4-piperidinoaniline, are known to participate effectively in this reaction. nih.gov The use of a secondary amine leads to the formation of a tertiary propargylamine (B41283). In the case of 4-piperidinoaniline, the reaction would involve the piperidine nitrogen attacking the iminium ion formed in situ from the aldehyde and another amine, or by directly forming an enamine that then reacts with the copper acetylide. The resulting propargylamine would bear the 4-aminophenyl substituent, providing a valuable intermediate that combines the propargylamine functionality with a readily functionalizable aniline group for further synthetic elaborations.

Contribution to the Synthesis of Diverse Biologically Active Compounds

The structural motifs present in this compound are found in numerous compounds with significant therapeutic potential. Its role as a reactant and precursor is critical in the development of novel drugs targeting a range of diseases.

Amino acid arylamides are a class of compounds with applications in polymers, peptidomimetics, and pharmaceuticals. A convenient method for their synthesis involves the reaction of N-Cbz-protected amino acids with various aryl amines in the presence of methanesulfonyl chloride and N-methylimidazole. This reaction proceeds under mild conditions and provides high yields without significant racemization. As an arylamine, 4-piperidinoaniline is a suitable reactant for this process, allowing for the incorporation of the piperidinoaniline moiety into a peptide-like structure. This method is effective for a broad range of arylamines, including those with low nucleophilicity.

Table 1: Synthesis of Amino Acid Arylamides

| Reactants | Reagents | Product Class | Key Features |

|---|

Interleukin-2 inducible T-cell kinase (Itk) is a crucial enzyme in T-cell signaling and a target for anti-inflammatory therapies. The development of small molecule inhibitors of Itk is an active area of research. While direct synthesis from this compound is not extensively documented, structurally related piperidine-containing amines are key building blocks for some Itk inhibitors. For example, the synthesis of the Itk inhibitor CTA191 involves the use of 1-(3-aminopropyl)piperidine. researchgate.net This highlights the importance of the piperidine scaffold in designing molecules that can fit into the ATP-binding site of the kinase. The development of such inhibitors often relies on structure-based drug design to achieve high potency and selectivity. researchgate.net

The 4-aminoquinoline (B48711) scaffold is a cornerstone of many antimalarial drugs, with chloroquine (B1663885) being a classic example. The synthesis of these drugs often involves the reaction of 4,7-dichloroquinoline (B193633) with a suitable amine side chain. The piperidine ring is a feature in several potent antimalarial compounds. nih.gov Research into new antimalarials has explored a variety of 1,4-disubstituted piperidine derivatives. nih.gov Given its structure, 4-piperidinoaniline is a prime candidate to be used as the amine component in the synthesis of novel 4-aminoquinoline-based antimalarials. The primary aniline amine can react with the 4-chloroquinoline, tethering the piperidine-containing side chain to the core structure. Studies have shown that modifying this side chain is a key strategy to overcome drug resistance in Plasmodium falciparum. nih.gov

Table 2: Antimalarial Drug Synthesis

| Core Structure | Key Reactant | Amine Building Block Example | Therapeutic Target |

|---|

Glycopeptide antibiotics and their derivatives have been investigated for a range of biological activities, including antiviral properties. In the search for new anti-influenza agents, researchers have synthesized derivatives of aglycoristocetin, a glycopeptide aglycone. One synthetic strategy involves modifying the primary amine of aglycoristocetin. In one such study, a series of derivatives were created by coupling various amines to the aglycoristocetin backbone via a squaric acid linker. Among the amines used was a 4-aminophenylpiperidine moiety, which directly corresponds to the core structure of 4-piperidinoaniline. Although the resulting compound, which carried the 4-aminophenylpiperidine substituent, was ultimately found to be inactive against the tested influenza virus strains, its synthesis demonstrates the utility of 4-piperidinoaniline as a building block in creating diverse chemical libraries for biological screening.

Reactant in the Preparation of IRAK-4 Inhibitors

Interleukin-1 receptor-associated kinase 4 (IRAK-4) is a critical enzyme in signaling pathways related to the innate immune system and is a significant target for the development of treatments for inflammatory and autoimmune diseases. Small molecule inhibitors of IRAK-4 are of great interest, and the synthesis of these inhibitors often involves the use of piperidine-containing building blocks to construct the final active molecule.

While direct use of this compound is not explicitly detailed in widely available literature, the synthesis of potent IRAK-4 inhibitors frequently employs structurally similar 4-aminopiperidine derivatives. For example, in the development of a series of imidazo[1,2-a]pyridine (B132010) based IRAK-4 inhibitors, a key step involves the reaction of a chlorinated precursor with various amines. One of the successful reactants used is tert-butyl 4-aminopiperidine-1-carboxylate, a protected form of a 4-aminopiperidine. This reaction, typically a nucleophilic aromatic substitution (SNAr), attaches the piperidine ring to the core structure of the inhibitor. This highlights the role of the 4-aminopiperidine scaffold as a fundamental component for achieving the desired molecular structure and biological activity of the final IRAK-4 inhibitor.

The general synthetic approach is outlined in the table below, illustrating the type of reaction where a 4-aminopiperidine derivative is used.

| Reactant 1 | Reactant 2 | Reaction Type | Product Class |

| Chlorinated imidazo[1,2-a]pyridine | tert-butyl 4-aminopiperidine-1-carboxylate | Nucleophilic Aromatic Substitution (SNAr) | Imidazo[1,2-a]pyridine-based IRAK-4 Inhibitors |

This table illustrates a representative synthesis using a structurally related compound to demonstrate the utility of the 4-aminopiperidine scaffold.

Role in the Synthetic Pathway of Fentanyl Analogues

4-Piperidinoaniline, also known as N-phenylpiperidin-4-amine or 4-anilinopiperidine (4-AP), is a pivotal precursor in certain synthetic routes to fentanyl and its analogues. nih.gov Fentanyl is a potent synthetic opioid, and various methods have been developed for its synthesis. While traditional routes like the Janssen method exist, alternative pathways have been developed, some of which are of interest in both legitimate pharmaceutical production and in clandestine manufacturing.

The "Gupta method" is a notable synthetic pathway that utilizes 4-anilinopiperidine as a key starting intermediate. nih.govgoogle.com This method provides an alternative to syntheses that start from N-phenethyl-4-piperidone (NPP). In the Gupta synthesis, 4-anilinopiperidine is the central building block that already contains the crucial anilino-piperidine core of the fentanyl molecule.

The synthesis proceeds in distinct steps:

Alkylation: 4-anilinopiperidine is reacted with a phenethyl halide (such as 2-phenylethyl bromide) under alkaline conditions. This reaction attaches the phenethyl group to the nitrogen atom of the piperidine ring, yielding 4-anilino-N-phenethylpiperidine (ANPP). researchgate.net ANPP is itself the immediate precursor to fentanyl. nih.gov

Acylation: The resulting ANPP is then acylated by reacting it with propionyl chloride. This adds the propanoyl group to the aniline nitrogen, completing the synthesis of the fentanyl molecule. researchgate.net

This pathway is significant because it strategically builds the fentanyl molecule starting from the core 4-anilinopiperidine structure. The United States Drug Enforcement Administration (DEA) has recognized the importance of 4-anilinopiperidine in such synthetic routes and has controlled it as a List I chemical due to its role in the illicit manufacture of fentanyl. nih.gov

| Intermediate | Reagent | Reaction Type | Product |

| 4-Anilinopiperidine (4-AP) | Phenethyl Halide | Alkylation | 4-Anilino-N-phenethylpiperidine (ANPP) |

| 4-Anilino-N-phenethylpiperidine (ANPP) | Propionyl Chloride | Acylation | Fentanyl |

Computational Chemistry Investigations of 4 Piperidinoaniline Hydrochloride Systems

Quantum Mechanical and Molecular Dynamics Simulations

Quantum mechanics (QM) and molecular mechanics (MM) form the bedrock of computational simulations, enabling the study of electronic structures, energy, and molecular motion. Hybrid QM/MM methods are particularly potent, treating a reactive core with high-level quantum theory while the surrounding environment is handled with more efficient classical mechanics. mpg.defrontiersin.org

Computational simulations are essential for understanding reaction mechanisms and identifying the high-energy transition states that govern reaction rates. chemrxiv.org For 4-Piperidinoaniline (B1348339) hydrochloride, several reaction types can be investigated. The aniline (B41778) moiety is activated towards electrophilic aromatic substitution, while the piperidine (B6355638) nitrogen is nucleophilic.

Quantum mechanical calculations can map the potential energy surface for a proposed reaction, identifying the lowest energy path from reactants to products. nih.gov Methods like Density Functional Theory (DFT) are commonly used to optimize the geometries of reactants, products, and, crucially, transition states. chemrxiv.org The characterization of a transition state is confirmed by frequency analysis, where a single imaginary frequency corresponding to the reaction coordinate is found. nih.gov For complex systems, such as reactions in solution or within an enzyme active site, QM/MM simulations can provide a more accurate model by including environmental effects. mpg.denih.gov

Table 1: Computational Investigation of Potential Reaction Pathways for 4-Piperidinoaniline

| Reaction Type | Computational Method | Objective |

|---|---|---|

| Electrophilic Aromatic Substitution | DFT, QM/MM | Predict regioselectivity (ortho/meta/para directing effects), calculate activation energy barriers, and identify transition state structures. |

| N-Alkylation of Piperidine | DFT | Model the S\u20992 reaction mechanism, determine the energy profile, and analyze the transition state geometry. |

| Oxidative Cyclization | DFT, QM/MM | Explore pathways for forming novel heterocyclic systems and calculate the thermodynamic feasibility of different cyclization products. |

Once a transition state is located, Intrinsic Reaction Coordinate (IRC) calculations can be performed to validate that the identified transition state correctly connects the desired reactants and products on the potential energy surface. chemrxiv.org

The three-dimensional structure and flexibility of 4-Piperidinoaniline hydrochloride are critical to its properties and interactions. Molecular Dynamics (MD) simulations are employed to explore the conformational landscape of the molecule over time, providing a dynamic picture of its behavior. nih.govmdpi.com These simulations solve Newton's equations of motion for the atoms in the system, governed by a force field that describes the intramolecular and intermolecular energies. mdpi.com

Key conformational variables for this compound include the torsion angle between the piperidine and aniline rings and the puckering conformations of the piperidine ring (e.g., chair, boat, twist-boat). By simulating the molecule, researchers can generate a potential energy surface that reveals the most stable, low-energy conformations and the energy barriers that separate them. nih.gov This information is vital for understanding how the molecule might fit into a receptor binding site or how it packs in a crystal lattice.

Table 2: Analysis of Conformational Preferences in 4-Piperidinoaniline

| Conformational Feature | Key Parameters (Dihedral Angles) | Computational Method | Information Gained |

|---|---|---|---|

| Ring-Ring Orientation | C(Aromatic)-C(Aromatic)-N-C(Piperidine) | Molecular Dynamics, DFT | Determines the relative spatial arrangement of the two ring systems and identifies sterically favored orientations. |

| Piperidine Ring Pucker | C-N-C-C, N-C-C-C | Molecular Dynamics | Identifies the lowest energy puckering states (e.g., chair conformation) and the energetic cost of conformational changes. |

Both within the molecule (intramolecular) and between molecules (intermolecular), a variety of forces dictate the structure and properties of this compound. libretexts.orgpearson.com Intramolecular forces include the covalent bonds holding the atoms together, as well as steric and electronic interactions between the piperidine and aniline moieties. khanacademy.org

Intermolecular forces are weaker and govern the physical properties of the substance in condensed phases. pearson.comkhanacademy.org As a hydrochloride salt, strong ion-dipole interactions between the protonated piperidinium (B107235) ion and the chloride anion, as well as with polar solvent molecules, are expected. byjus.comyoutube.com Hydrogen bonding, where the N-H protons of the aniline and piperidinium groups act as donors, is also a significant interaction. youtube.com Weaker van der Waals forces, specifically London dispersion forces, are present between all molecules. libretexts.org Computational methods can quantify these interactions, helping to explain properties like solubility and boiling point.

Table 3: Key Molecular Interactions in this compound Systems

| Interaction Type | Description | Computational Analysis |

|---|---|---|

| Intramolecular | Forces within a single molecule, such as covalent bonds and steric hindrance. | Geometry Optimization (DFT) |

| Ion-Dipole | Electrostatic attraction between the charged ions (piperidinium, chloride) and polar molecules (e.g., water). byjus.com | Molecular Dynamics, QM/MM |

| Hydrogen Bonding | Attraction between a hydrogen atom covalently bonded to an electronegative atom (N, O) and another nearby electronegative atom. youtube.com | Molecular Dynamics, Quantum Theory of Atoms in Molecules (QTAIM) |

| London Dispersion | Temporary attractive force resulting from transient dipoles in nonpolar molecules. libretexts.org | Molecular Dynamics with appropriate force fields |

Chemoinformatics and Bioinformatics Approaches

Chemoinformatics and bioinformatics apply computational techniques to analyze large sets of chemical and biological data, respectively. These approaches are instrumental in modern drug discovery and materials science.

Structure-Activity Relationship (SAR) studies aim to understand how a molecule's chemical structure relates to its biological activity. gardp.org By systematically modifying a chemical structure, medicinal chemists can identify which parts of the molecule are crucial for its function. oncodesign-services.com Computational SAR and Quantitative Structure-Activity Relationship (QSAR) models use calculated molecular descriptors to predict the activity of compounds. nih.gov

For this compound, a computational SAR study would involve generating a virtual library of derivatives. Modifications could include adding substituents to the aniline ring or altering the piperidine ring. For each derivative, a set of molecular descriptors would be calculated, such as:

Topological Polar Surface Area (TPSA) : Correlates with drug transport properties.

LogP : The logarithm of the partition coefficient, indicating hydrophilicity/lipophilicity.

Electronic Properties : Such as dipole moment and atomic charges, calculated using QM methods.

Steric Descriptors : Related to the size and shape of the molecule.

These descriptors can then be used to build a QSAR model, often using machine learning algorithms, that can predict the biological activity of new, yet-to-be-synthesized analogs, thereby prioritizing synthetic efforts. nih.govpreprints.org

Table 4: Conceptual SAR Study of 4-Piperidinoaniline Derivatives

| Structural Modification | Property to Evaluate | Potential Impact |

|---|---|---|

| Substitution on Aniline Ring | Electronic effects (Hammett parameters), Steric bulk | Modulate binding affinity, target selectivity, metabolic stability. |

| Modification of Piperidine Ring | Conformational rigidity, Basicity (pKa) | Influence binding pose, alter solubility and absorption. |

| Isosteric Replacement | Bioavailability, Target interaction | Replace a functional group with another of similar size and electronics to improve properties. |

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (the ligand) when bound to a second (the receptor), which is typically a protein or nucleic acid. mdpi.comresearchgate.net This method is fundamental in structure-based drug design for predicting how a potential drug molecule might interact with its biological target. plos.org

A conceptual docking study of this compound would proceed in several stages:

Preparation : A three-dimensional structure of a target receptor is obtained, often from a protein database. The structure of this compound is generated and its low-energy conformation is determined.

Docking Simulation : A docking algorithm systematically samples a large number of positions and orientations of the ligand within the receptor's binding site.

Scoring : Each potential binding pose is evaluated using a scoring function, which estimates the binding affinity (e.g., in kcal/mol). The poses are then ranked. biointerfaceresearch.com

Analysis : The top-ranked poses are analyzed to understand the specific intermolecular interactions—such as hydrogen bonds, hydrophobic contacts, and electrostatic interactions—that stabilize the ligand-receptor complex. researchgate.net

This process can be used to screen large virtual libraries of compounds against a target protein, identifying potential hits for further experimental testing.

Table 5: Conceptual Framework for a Docking Study

| Step | Description | Key Considerations |

|---|---|---|

| 1. Target Selection & Preparation | Identify a biologically relevant protein receptor. Prepare the protein structure (e.g., add hydrogens, assign charges). | Accuracy of the protein crystal structure; definition of the binding site. |

| 2. Ligand Preparation | Generate a 3D structure of this compound and determine its correct protonation state and low-energy conformers. | Tautomeric and ionization states at physiological pH. |

| 3. Docking and Scoring | Use a docking program (e.g., AutoDock, Schrödinger) to place the ligand in the binding site and rank poses. | Choice of docking algorithm and scoring function. |

| 4. Post-Docking Analysis | Visualize and analyze the top-scoring poses to identify key binding interactions and guide further design. | Validation of predicted binding mode with experimental data when available. |

Advanced Computational Methodologies

Advanced computational methodologies are crucial for understanding the thermodynamics and kinetics of chemical reactions involving this compound and related systems. Free energy computations, in particular, provide quantitative insights into reaction spontaneity (equilibria) and rates (kinetics).

One of the widely used techniques for calculating the binding free energy of a ligand to a receptor is the Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) method. malariaworld.orgresearchgate.netpkusz.edu.cn This method combines molecular mechanics energies with continuum solvation models to estimate the free energy of binding (ΔG_bind). The calculation involves running molecular dynamics (MD) simulations of the complex, the receptor, and the ligand, and then calculating the average energies. The binding free energy is a key determinant of the stability of the ligand-receptor complex, which is essential for drug efficacy. For example, in the study of 1,3,5-triazine (B166579) derivatives as potential antimalarial agents, MM/PBSA was used to calculate the binding free energies of the compounds to the target enzyme, providing a more accurate prediction of binding affinity than docking scores alone. malariaworld.org The accuracy of MM/PBSA can be sensitive to parameters like the force field used and the length of the MD simulation. pkusz.edu.cn

For reaction kinetics, computational methods are used to determine the activation energy (ΔG‡), which is the free energy barrier that must be overcome for a reaction to proceed. Density Functional Theory (DFT) is a powerful tool for mapping the potential energy surface of a reaction and locating the transition state (TS) structures. researchgate.netnih.gov For instance, a computational study on the reaction of pyrimidine (B1678525) with triflic anhydride (B1165640) (Tf₂O) and aniline used DFT to compute the Gibbs free energies of intermediates and transition states, revealing a single-step mechanism with a specific activation barrier. nih.gov Similarly, the mechanism of piperidinolysis (reaction with piperidine) of certain ethers has been investigated using DFT, which helped to elucidate that the proton transfer process is the rate-determining step by calculating the activation energies of different proposed pathways. researchgate.net

The table below presents examples of thermodynamic and kinetic parameters computed for reactions involving related piperidine and aniline systems.

| System/Reaction | Computed Parameter | Value | Computational Method | Reference(s) |

| Pyrimidine + Tf₂O + Aniline | Gibbs Free Energy of Activation (ΔG‡) | 12.6 kcal/mol | DFT (ωB97X-D) | nih.gov |

| Thiazotropsin A + DNA | Absolute Binding Free Energy (ΔG) | -15.4 kcal/mol | MM/PBSA from MD | rsc.org |

| Aryl 1-(2,4-dinitronaphthyl) ethers + Piperidine | Activation Energy | - | DFT (B3LYP/6-311G(d,p)) | researchgate.net |

| Aniline + Promethazine (Oxidative Coupling) | Gibbs Free Energy of Activation (ΔG*) | +79.78 kJ/mol | DFT (B3LYP/DGDZVP) | researchgate.net |

Charge transfer (CT) is a fundamental process that governs the electronic and optical properties of molecular systems. In the context of this compound and its derivatives, computational studies are vital for investigating CT phenomena, particularly in heterogeneous environments where the molecule interacts with other materials, such as surfaces or nanoparticles.

Intramolecular charge transfer (ICT) within aniline derivatives is heavily influenced by substituent groups. DFT calculations are frequently used to study these effects. For example, studies on para-substituted anilines have shown that the presence of electron-donating groups (like the piperidino group) and electron-accepting groups can significantly alter the electronic properties, such as the HOMO-LUMO energy gap, dipole moment, and polarizability. consensus.appresearchgate.netbohrium.com A smaller HOMO-LUMO gap generally indicates a more facile charge transfer within the molecule upon photoexcitation, which is a key property for applications in nonlinear optics and electro-optical materials. consensus.appbohrium.com The molecular electrostatic potential (MEP) map is another tool derived from DFT that visualizes the charge distribution on the molecular surface, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions, which are crucial for understanding intermolecular interactions and reactivity. mdpi.comsamipubco.com

In heterogeneous systems, charge transfer can occur between the molecule and a substrate. For example, when molecules are adsorbed on a metal or semiconductor surface, photoexcitation can lead to charge injection from the molecule to the substrate or vice versa. mdpi.com Time-resolved photoemission spectroscopy combined with theoretical modeling can track these ultrafast charge dynamics. mdpi.com DFT calculations have been used to model the interaction of molecules with metal clusters (e.g., Ag or Cu), revealing that adsorption can lead to charge transfer from the molecule to the metal, which is a key mechanism in Surface-Enhanced Raman Spectroscopy (SERS). nih.gov A recent study demonstrated that CsPbBr₃ quantum dots can act as photocatalysts for C-N bond formation involving piperidine, where the efficiency is enhanced by a cocatalyst that facilitates the transfer of photogenerated electrons. rsc.org

The following table summarizes key electronic properties related to charge transfer, calculated for aniline derivatives using computational methods.

| Molecule/System | Property | Calculated Value | Computational Method | Significance | Reference(s) |

| p-Nitroaniline (NAN) | First Order Hyperpolarizability | High | DFT (B3LYP/6-311++) | Potential for optical materials | consensus.app |

| Schiff base (Pan-N) | HOMO-LUMO Energy Gap | Low | DFT (B3LYP/6-31+g(d,p)) | High bioactivity | samipubco.com |

| s-Triazine-piperidine-aniline (5a) | Dipole Moment | 1.018 Debye | DFT (B3LYP/6-31G(d,p)) | Polarity and solubility | mdpi.com |

| Benzothiazole + Cu₁₂ cluster | Adsorption Energy | -17.57 kcal/mol | DFT | Strength of interaction and CT | nih.gov |

Spectroscopic and Analytical Methodologies in Research on 4 Piperidinoaniline Hydrochloride

Spectrophotometric Characterization Techniques

Spectrophotometry, which measures the interaction of light with a substance, provides a simple, cost-effective, and rapid means for the analysis of 4-Piperidinoaniline (B1348339) hydrochloride. juniperpublishers.com These methods are particularly valuable in pharmaceutical analysis for determining drug content and purity. juniperpublishers.com

Development of UV-Visible Spectrophotometric Methods for Determination

UV-Visible spectrophotometry is a widely used technique for the quantitative determination of compounds that possess a chromophore, a part of a molecule that absorbs light in the ultraviolet-visible region. juniperpublishers.comresearchgate.net For compounds like 4-Piperidinoaniline hydrochloride, which may lack a sufficiently strong chromophore for direct analysis, derivatization techniques are often employed. researchgate.net These methods involve reacting the analyte with a reagent to produce a new compound with strong absorption at a specific wavelength (λmax). juniperpublishers.com

The development of a UV-Visible spectrophotometric method involves several key steps:

Selection of Solvent: The choice of solvent is crucial as it can influence the absorption spectrum of the compound. Methanol (B129727) is a commonly used solvent for this purpose. ijper.org

Determination of λmax: A solution of the compound is scanned across a range of wavelengths to identify the wavelength of maximum absorbance. ijper.org

Method Validation: According to International Council for Harmonisation (ICH) guidelines, the developed method must be validated for parameters such as linearity, precision, accuracy, robustness, and reproducibility to ensure its reliability. ijper.org

For example, a study on a similar compound, Berberine hydrochloride, established a λmax at 422 nm in methanol and demonstrated linearity in the concentration range of 10-50 µg/ml. ijper.org

Chromatographic Separation and Detection Methods

Chromatographic techniques are indispensable for the separation, identification, and quantification of this compound and its related impurities. ipinnovative.com These methods offer high resolution and sensitivity, making them ideal for complex sample matrices.

High-Performance Liquid Chromatography (HPLC) for Reaction Monitoring and Purity Assessment

High-Performance Liquid Chromatography (HPLC) is a cornerstone of modern analytical chemistry, widely used for the analysis of non-volatile and thermally unstable compounds. ipinnovative.com It separates components of a mixture based on their differential distribution between a liquid mobile phase and a solid stationary phase. ipinnovative.com

In the context of this compound, HPLC is crucial for:

Purity Assessment: HPLC can effectively separate the main compound from any impurities, allowing for accurate quantification of its purity. For compounds lacking a strong UV chromophore, detectors like the Charged Aerosol Detector (CAD) can be used. researchgate.netepa.gov

Reaction Monitoring: The progress of a chemical reaction involving this compound can be monitored by periodically analyzing samples using HPLC. This allows for the optimization of reaction conditions to maximize yield and minimize by-product formation.

A typical HPLC method involves selecting an appropriate column (e.g., C18), a mobile phase (e.g., a mixture of acetonitrile (B52724) and water), and a suitable detector. For compounds like 4-methanesulfonyl-piperidine hydrochloride, which lacks a UV chromophore, an ion-pairing agent such as heptafluorobutyric acid (HFBA) can be added to the mobile phase to improve retention on a reversed-phase column. researchgate.netepa.gov

Table 2: Typical HPLC Parameters for Piperidine (B6355638) Derivatives

| Parameter | Condition |

| Column | C18, Atlantis C18 (150 x 4.6 mm, 3.5 µm) |

| Mobile Phase | Acetonitrile/Water with 0.1% formic acid or 0.1% HFBA |

| Detection | UV, Charged Aerosol Detector (CAD) |

| Flow Rate | 1 mL/min |

This table provides illustrative HPLC conditions based on methods developed for similar piperidine compounds. researchgate.netepa.gov

Supercritical Fluid Chromatography-Mass Spectrometry (SFC-MS) for Enhanced Detection

Supercritical Fluid Chromatography (SFC) is a separation technique that utilizes a supercritical fluid, most commonly carbon dioxide, as the mobile phase. youtube.com SFC offers several advantages over traditional HPLC, including faster analysis times and reduced solvent consumption. americanpharmaceuticalreview.com When coupled with a mass spectrometer (MS), SFC-MS becomes a powerful tool for both qualitative and quantitative analysis. americanpharmaceuticalreview.comnih.gov

The integration of SFC with MS is relatively straightforward because the CO2 mobile phase is highly volatile, facilitating the conversion of the eluent to the gas phase for ionization. americanpharmaceuticalreview.com Common ionization sources used in SFC-MS include atmospheric pressure chemical ionization (APCI) and electrospray ionization (ESI). americanpharmaceuticalreview.com

SFC-MS is particularly beneficial for:

High-Throughput Screening: The speed of SFC makes it ideal for rapidly screening large numbers of samples. americanpharmaceuticalreview.com

Chiral Separations: SFC is highly effective for separating stereoisomers. americanpharmaceuticalreview.com

Analysis of Complex Mixtures: The combination of SFC's separation power and MS's detection capabilities allows for the analysis of complex samples, such as those found in drug discovery and metabolomics. nih.gov

Recent advancements in instrumentation, such as the development of ultrahigh-performance supercritical fluid chromatography (UHPSFC), have further enhanced the resolution and sensitivity of this technique. lcms.cz

Gas Chromatography-Mass Spectrometry (GC-MS) Applications

Gas Chromatography-Mass Spectrometry (GC-MS) is a gold standard technique for the identification of volatile and semi-volatile organic compounds. lancashire.ac.uk It combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. etamu.eduthermofisher.com In GC, a sample is vaporized and separated into its components as it travels through a capillary column. thermofisher.com The separated components then enter the mass spectrometer, where they are ionized and fragmented, producing a unique mass spectrum that serves as a molecular fingerprint. etamu.edu

For a compound like this compound, GC-MS analysis would typically require derivatization to increase its volatility. nih.gov This process involves chemically modifying the compound to make it more amenable to analysis by GC. nih.gov

GC-MS is a highly specific and sensitive technique used for:

Identification of Unknowns: The fragmentation patterns in the mass spectrum can be used to identify unknown compounds by comparing them to spectral libraries. unodc.org

Trace-Level Analysis: GC-MS can detect and quantify very small amounts of a substance, making it suitable for applications such as environmental monitoring and forensic analysis. thermofisher.comunodc.org

The choice between different GC-MS systems, such as single quadrupole, triple quadrupole, or high-resolution accurate mass (HRAM) systems, depends on the specific analytical requirements, with triple quadrupole instruments offering the highest sensitivity for targeted quantitative analysis. thermofisher.com

Derivatization Strategies for Analytical Enhancement

The analysis of certain classes of molecules, such as organic acids, can be challenging due to their inherent chemical properties that may not be optimal for modern analytical techniques like liquid chromatography-mass spectrometry (LC-MS) and supercritical fluid chromatography-mass spectrometry (SFC-MS). rowan.edunih.gov Derivatization, the process of chemically modifying a compound to produce a new compound with properties more suitable for a given analytical method, is a key strategy to overcome these limitations. One such approach involves the use of 4-Piperidinoaniline, also known as N-(4-aminophenyl)piperidine, as a derivatizing agent to enhance the analytical detection of organic acids.

Use of N-(4-aminophenyl)piperidine as a Derivatization Tag for Organic Acid Analysis

The analysis of organic acids in complex biological mixtures often presents difficulties, primarily due to the low sensitivity in the negative ionization mode typically required for their detection in an underivatized state. rowan.edunih.gov To address this, N-(4-aminophenyl)piperidine has been investigated as a high proton affinity derivatization tag. researchgate.net This strategy is particularly effective for enhancing the detection of organic acids with varying numbers of carboxylate groups. rowan.edunih.gov

The primary amine group of N-(4-aminophenyl)piperidine reacts with the carboxylic acid groups of the target analytes. This reaction tags the organic acids with the N-(4-aminophenyl)piperidine moiety, which has a high proton affinity. This increased proton affinity allows for the detection of the derivatized organic acids in the positive ionization mode of mass spectrometry, which is often more sensitive than the negative ionization mode. researchgate.net This chemical modification significantly improves the ionization efficiency of the organic acids, leading to enhanced detection and quantification capabilities, especially within the context of SFC-MS, a technique of growing importance in metabolomics. rowan.edunih.gov

Research has demonstrated the successful application of this derivatization technique for several organic acids, including lactic acid, succinic acid, malic acid, and citric acid. rowan.edunih.gov The derivatization with N-(4-aminophenyl)piperidine has been shown to be a valuable tool for improving the analysis of these compounds, particularly for those that are difficult to detect in their native forms. rowan.edu

Evaluation of Detection Limit Improvements and Sensitivity Enhancements via Derivatization

The use of N-(4-aminophenyl)piperidine as a derivatization agent has led to substantial improvements in the detection limits and sensitivity for organic acid analysis. rowan.edunih.gov Upon derivatization, the detection limits for targeted organic acids have been reported to be as low as 0.5 parts per billion (ppb). rowan.edunsf.govnsf.gov

The extent of improvement in the limit of detection (LOD) varies depending on the specific organic acid. For instance, in one study, the improvement in LOD ranged from a 25-fold increase for succinic acid to a remarkable 2100-fold increase for lactic acid. researchgate.net For some organic acids, such as malic acid and citric acid, which were not detectable in their native forms by SFC-MS, derivatization with N-(4-aminophenyl)piperidine enabled their measurement. researchgate.netnsf.gov

In terms of sensitivity, for compounds that were already detectable in their underivatized state, the derivatization process resulted in a sensitivity increase of at least 200-fold. nih.govresearchgate.netresearchgate.net These significant enhancements in both detection limits and sensitivity underscore the power of this derivatization strategy for the analysis of organic acids in challenging matrices. rowan.edunih.gov

Table 1: Improvements in Detection Limits of Organic Acids after Derivatization with N-(4-aminophenyl)piperidine

| Organic Acid | Fold Improvement in Detection Limit | Reference |

| Lactic Acid | 2100-fold | researchgate.net |

| Succinic Acid | 25-fold | researchgate.net |

| Malic Acid | Undetectable in native form | researchgate.netnsf.gov |

| Citric Acid | Undetectable in native form | researchgate.netnsf.gov |

| Parameter | Enhancement | Reference |

| Lowest Achieved Detection Limit | 0.5 ppb | rowan.edunsf.govnsf.gov |

| Sensitivity Increase (for detectable native compounds) | At least 200-fold | nih.govresearchgate.netresearchgate.net |

Optimization of Stationary Phases and Modifier Effects for Separation of Derivatized Compounds

Effective separation of the derivatized organic acids is crucial for their accurate quantification. Research into the use of N-(4-aminophenyl)piperidine derivatization has also included preliminary investigations into the optimization of chromatographic conditions, specifically the selection of stationary phases and the impact of mobile phase modifiers in SFC. rowan.edunih.gov

These investigations have identified multiple stationary phases that are capable of achieving complete separation of the four derivatized organic acids: lactic, succinic, malic, and citric acids. nih.govnsf.gov The choice of an appropriate stationary phase is a critical factor in achieving the desired resolution between the different derivatized analytes. tandfonline.comphenomenex.com

Exploration of Molecular Recognition Phenomena

Molecular recognition is a key aspect of supramolecular chemistry, where molecules selectively bind to one another through a series of non-covalent interactions. In piperidine-aniline systems, the distinct structural features of both the piperidine and aniline (B41778) moieties contribute to their recognition capabilities.

Piperidine derivatives are known to participate in host-guest chemistry, acting as guests within the cavities of larger host molecules. nih.govmdpi.com For instance, piperidine-containing compounds have been shown to form inclusion complexes with β-cyclodextrin, a well-known host molecule. nih.govmdpi.com In these complexes, the piperidine ring is encapsulated within the hydrophobic cavity of the cyclodextrin, driven by favorable van der Waals forces and hydrophobic interactions.

Another example involves the use of chiral porphyrin compounds as synthetic receptors for the selective binding of chiral amines and anions, where piperidine derivatives are attached to the porphyrin host. etamu.edu The piperidine moiety can influence the binding affinity and selectivity of the host for specific guest molecules. Metallation of the porphyrin can provide an additional binding site, working in conjunction with hydrogen bond donating groups from the piperidine-functionalized portion of the host to bind the guest. etamu.edu

| Host Molecule | Guest Moiety | Primary Driving Interactions | Guest-Host Ratio |

|---|---|---|---|

| β-Cyclodextrin | Piperidine derivatives | Hydrophobic interactions, van der Waals forces | 1:1 or 1:2 mdpi.com |

| Porphyrin-based receptors | Chiral amines/anions | Hydrogen bonding, metal coordination | Variable |

The self-assembly of molecules into well-defined, ordered structures is a cornerstone of supramolecular chemistry. nih.gov In the context of piperidine-aniline systems, the aniline moiety plays a crucial role in directing self-assembly through hydrogen bonding and π-π stacking interactions. nih.gov Polyaniline, a polymer derived from aniline, is known to self-assemble into various nanostructures such as nanodisks and nanorods. researchgate.netresearchgate.net

While specific studies on the self-assembly of this compound are not extensively detailed, the fundamental principles governing aniline derivatives suggest a propensity for forming ordered aggregates. The process is typically driven by a combination of hydrogen bonds between the amine groups and π-π stacking of the aromatic rings. nih.govnih.gov The presence of the piperidine ring can introduce steric factors that influence the packing and morphology of the resulting supramolecular structures.

Characterization of Non-Covalent Interactions

A detailed understanding of the non-covalent interactions present in the solid-state architecture of piperidine-aniline systems is essential for predicting and controlling their supramolecular behavior.

Hydrogen bonding is a dominant force in the crystal packing of molecules containing amine and other hydrogen-bond donor and acceptor groups. In the solid state of piperidine derivatives, N-H...N hydrogen-bonded chains are a characteristic feature. ebi.ac.uked.ac.uk For this compound, the protonated anilinium group and the secondary amine of the piperidine ring are potent hydrogen bond donors. The chloride anion acts as a primary hydrogen bond acceptor.

Crystal structures of related compounds, such as tris(piperidinium) hydrogen sulfate (B86663) sulfate, reveal extensive N-H...O hydrogen bonds that create complex three-dimensional networks. nih.gov In the case of this compound, one would expect strong N-H...Cl hydrogen bonds to be a defining feature of its crystal lattice.

Weaker C-H...π interactions, where a C-H bond donates electron density to a π-system, are also observed in the crystal structures of some piperidine derivatives and play a role in stabilizing the three-dimensional network. researchgate.net

| Donor-H...Acceptor | Type | Typical D...A Distance (Å) |

|---|---|---|

| N-H...Cl | Strong | 3.1 - 3.3 |

| N-H...O | Moderate | 2.7 - 3.1 nih.gov |

| N-H...N | Moderate | 2.9 - 3.2 ed.ac.uk |

| C-H...π | Weak | 3.4 - 3.8 |

The aromatic aniline ring in 4-piperidinoaniline is capable of engaging in π-π stacking interactions, which are crucial for the stabilization of supramolecular assemblies. nih.govacs.org These interactions arise from the electrostatic and van der Waals forces between the π-orbitals of adjacent aromatic rings. The geometry of π-π stacking can vary, including face-to-face and parallel-displaced arrangements.

Quantum mechanical studies on aniline have shown that different conformations of stacked aniline dimers have significant interaction energies. researchgate.net In the solid state, these interactions, in conjunction with hydrogen bonding, lead to the formation of layered or columnar structures. For instance, in the crystal structure of a platinum complex containing both piperidine and 4-nitroaniline, π-π stacking interactions are observed between the benzene (B151609) rings with a centroid-to-centroid distance of 3.801 Å. nih.gov The presence of substituents on the aniline ring can modulate the electronic nature of the π-system, influencing the strength and geometry of the stacking. nih.gov

Anion-π interactions are non-covalent forces between an anion and an electron-deficient aromatic system. researchgate.net In this compound, the aniline ring is protonated to form an anilinium cation, which makes the aromatic ring electron-deficient. This creates a favorable electrostatic potential for interaction with the chloride anion.

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| β-Cyclodextrin |

| Polyaniline |

| tris(piperidinium) hydrogen sulfate sulfate |

| 4-nitroaniline |

Catalytic Applications of Piperidine Containing Systems

Utilization of 4-Piperidinoaniline (B1348339) Derivatives in Catalysis

While direct catalytic applications of 4-piperidinoaniline hydrochloride are not extensively documented in dedicated studies, the broader class of piperidine (B6355638) derivatives is integral to modern catalysis. The aniline (B41778) moiety in 4-piperidinoaniline provides an additional site for coordination or functionalization, making its derivatives potentially valuable as ligands or organocatalysts. Piperidine itself is a well-known organocatalyst for various organic transformations, such as Knoevenagel and Michael condensation reactions. nih.govmdpi.com For instance, 4,4'-trimethylenedipiperidine (TMDP) has been successfully used as both a catalyst and a solvent for the synthesis of pyrano[2,3-d]pyrimidinones. nih.gov The development of piperidine-based polymeric networks as heterogeneous catalysts further highlights the versatility of this scaffold, allowing for use in continuous-flow reactors and easier catalyst recovery. mdpi.com

Bispidine (3,7-diazabicyclo[3.3.1]nonane) is a rigid molecular framework composed of two fused piperidine rings. mdpi.com This inherent rigidity makes bispidine and its derivatives, particularly macrocycles containing multiple bispidine units, excellent ligands for transition metals. rsc.orgkit.edu Bis-bispidine tetraazamacrocycles are a class of these ligands that can encapsulate metal ions to form highly stable complexes. scholaris.ca The coordination chemistry of these macrocycles is a subject of significant research, as the resulting metal complexes have potential applications in areas like oxygen activation and oxidation catalysis. rsc.orgkit.edu

The synthesis of these complex macrocycles often involves multi-step pathways starting from functionalized bispidinone precursors. scholaris.ca A novel cyclam-like tetraazamacrocycle incorporating two bispidine units was synthesized and found to exhibit very strong basicity and an affinity for lithium ion coordination. oup.com The unusual copper(II) complex of a particularly rigid bis-bispidine tetraazamacrocycle has also been reported, highlighting the unique coordination geometries enforced by the ligand's structure. mdpi.comuni-heidelberg.de While the direct application of these specific macrocycles as catalysts is still an emerging field, their structural properties—such as a pre-organized cavity, rigidity, and strong metal-binding ability—are fundamental requirements for efficient and selective catalysts. rsc.orgmdpi.com

Table 1: Synthetic Approaches to Bispidine-Based Macrocycles

| Starting Material | Reaction Type | Product | Reference(s) |

| N-Boc-N-allylbispidinone | Multi-step synthesis involving cyclization and reduction | Bis-bispidine tetraazamacrocycle | scholaris.ca |

| Bispidine and bispidine bis(α-chloroacetamide) | Coupling followed by reduction | Cyclam-like macrocyclic tetramine (B166960) with two bispidine units | oup.com |